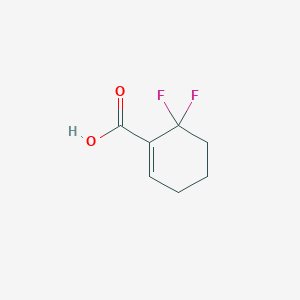

6,6-Difluoro-1-cyclohexene-1-carboxylic acid

Description

6,6-Difluoro-1-cyclohexene-1-carboxylic acid is a fluorinated organic compound with the molecular formula C7H8F2O5. It is known for its unique structural features, including the presence of two fluorine atoms on the cyclohexene ring, which significantly influence its chemical properties and reactivity.

Properties

Molecular Formula |

C7H8F2O2 |

|---|---|

Molecular Weight |

162.13 g/mol |

IUPAC Name |

6,6-difluorocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3-5(7)6(10)11/h3H,1-2,4H2,(H,10,11) |

InChI Key |

RZCRPQCNQFOLPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(C1)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1-cyclohexene-1-carboxylic acid typically involves the fluorination of a suitable cyclohexene precursor. One common method is the direct fluorination of 1-cyclohexene-1-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent over-fluorination and to achieve high selectivity .

Industrial Production Methods

Industrial production of 6,6-Difluoro-1-cyclohexene-1-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the cyclohexene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Organic Chemistry

6,6-Difluoro-1-cyclohexene-1-carboxylic acid serves as a versatile building block for synthesizing more complex fluorinated compounds. Its unique reactivity allows for various transformations:

- Oxidation : Produces ketones or additional carboxylic acids.

- Reduction : Leads to the formation of alcohols.

- Substitution Reactions : Enables the creation of diverse substituted cyclohexene derivatives.

Biological Applications

The compound is under investigation for its potential as a bioactive molecule in drug discovery:

- Anticancer Activity : Preliminary studies suggest it may exhibit therapeutic properties against certain cancer types due to its ability to interact with cellular pathways involved in growth regulation.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for developing new treatments for inflammatory diseases .

Pharmaceutical Development

The fluorinated nature of this compound enhances its lipophilicity and metabolic stability, which are crucial for drug efficacy:

- Drug Design : It is being explored as an intermediate in synthesizing pharmaceutical agents with improved bioavailability and reduced side effects.

- Case Studies : Some studies have highlighted its use in creating analogs of existing drugs that target specific biological pathways effectively .

Case Studies

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1-cyclohexene-1-carboxylic acid involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

6,6-Difluoroshikimic acid: Another fluorinated cyclohexene derivative with similar structural features.

1-Cyclohexene-1-carboxylic acid: The non-fluorinated analog of 6,6-Difluoro-1-cyclohexene-1-carboxylic acid.

Uniqueness

6,6-Difluoro-1-cyclohexene-1-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets .

Biological Activity

6,6-Difluoro-1-cyclohexene-1-carboxylic acid is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in various fields, particularly pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

The molecular formula of 6,6-Difluoro-1-cyclohexene-1-carboxylic acid is CHFO, with a molecular weight of approximately 162.14 g/mol. The unique structure includes a cyclohexene ring substituted with two fluorine atoms and a carboxylic acid functional group. The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:

- Fluorination of cyclohexene derivatives.

- Carboxylation reactions to introduce the carboxylic acid group.

These methods require specialized knowledge in organic chemistry due to the complexity involved in the reactions.

The biological activity of 6,6-Difluoro-1-cyclohexene-1-carboxylic acid is primarily attributed to its structural features that enhance reactivity and interaction with biological targets. Studies have indicated that fluorinated compounds often exhibit increased metabolic stability and bioactivity compared to their non-fluorinated counterparts.

Key areas of biological activity include:

- Enzyme Inhibition: Research has shown that fluorinated cyclohexene analogues can selectively inhibit certain enzymes involved in metabolic pathways, such as hOAT (hydroxyacid oxidase), which plays a significant role in hepatocellular carcinoma (HCC) progression . The compound has been identified as a time-dependent inhibitor of hOAT, demonstrating potential for cancer therapy.

- Antitumor Activity: In vivo studies have suggested that compounds similar to 6,6-Difluoro-1-cyclohexene-1-carboxylic acid exhibit promising antitumor efficacy by modulating metabolic pathways in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition of hOAT: A series of fluorinated cyclohexene analogues were synthesized and evaluated for their inhibitory effects on hOAT. Among them, 6,6-Difluoro-1-cyclohexene-1-carboxylic acid showed significant selectivity and potency in inhibiting enzyme activity, which is crucial for metabolic reprogramming in HCC .

- Metabolic Studies: The compound's influence on metabolic pathways was assessed through various biochemical assays. Results indicated that it could alter proline metabolism, thereby affecting tumor growth dynamics in HCC models .

- Comparative Analysis: A comparative analysis was conducted with structurally similar compounds to elucidate the unique biological properties conferred by the dual fluorination and carboxylic acid group. This highlighted how such modifications can enhance biological interactions and stability.

Data Tables

To summarize the findings on the biological activity of 6,6-Difluoro-1-cyclohexene-1-carboxylic acid, the following table outlines its comparative potency against other compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.